rac-2-Aminobutyric Acid-d3

Quantitative LC-MS/MS Metabolomics Amino Acid Analysis

Endogenous 2-aminobutyric acid cannot serve as an internal standard in LC-MS/MS due to chemical indistinguishability from the analyte, compromising matrix correction. rac-2-Aminobutyric Acid-d3 (CAS 1219373-19-9) solves this with a predictable +3 Da mass shift via 4,4,4-trideuterium labeling, ensuring interference-free quantification. · Ideal SIL-IS for validated LC-MS/MS methods; ≥98% purity. · Racemic mixture; stable, carbon-bound deuterium label. · Enables accurate biomarker analysis and metabolic flux studies.

Molecular Formula C4H9NO2
Molecular Weight 106.14 g/mol
CAS No. 1219373-19-9
Cat. No. B595061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2-Aminobutyric Acid-d3
CAS1219373-19-9
Molecular FormulaC4H9NO2
Molecular Weight106.14 g/mol
Structural Identifiers
InChIInChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3
InChIKeyQWCKQJZIFLGMSD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-2-Aminobutyric Acid-d3: Deuterated Internal Standard


rac-2-Aminobutyric Acid-d3 (CAS 1219373-19-9) is a stable, isotopically labeled analog of the non-proteinogenic amino acid 2-aminobutyric acid (AABA) [1]. In this compound, three hydrogen atoms are specifically replaced with deuterium at the terminal methyl position (4,4,4-trideuteriobutanoic acid), resulting in a molecular formula of C4H6D3NO2 and a molecular weight of 106.14 g/mol . The compound is a racemic mixture, containing both D- and L- enantiomers. This specific deuterium labeling pattern confers a predictable mass shift of +3 Da relative to the unlabeled analyte, making it an ideal internal standard for quantitative mass spectrometry . The compound is supplied as a research chemical with a typical purity of ≥98% .

Why rac-2-Aminobutyric Acid-d3 Is Irreplaceable


In quantitative LC-MS/MS assays, unlabeled 2-aminobutyric acid cannot serve as an internal standard because it is chemically indistinguishable from the endogenous analyte, making it impossible to correct for matrix effects, recovery losses, and instrument variability [1]. While other deuterated analogs of 2-aminobutyric acid exist (e.g., d5 or d6 variants), they are not interchangeable. The specific +3 Da mass shift provided by the d3 labeling at the 4,4,4-positions is critical for avoiding isotopic overlap with other analytes in complex biological matrices and for ensuring a clean, interference-free signal in the mass spectrometer . Substituting a d6-labeled standard for a d3 standard, for example, would alter the mass difference and potentially lead to co-elution issues or require re-validation of the entire analytical method. The procurement of the precise d3-labeled racemic mixture is therefore a non-negotiable requirement for established, validated analytical methods and for ensuring data integrity and reproducibility .

rac-2-Aminobutyric Acid-d3: Performance Evidence


Mass Shift for Reliable Quantitation

rac-2-Aminobutyric Acid-d3 provides a precise and predictable mass difference of +3 Da compared to the unlabeled 2-aminobutyric acid analyte (m/z 104.11 → 107.11 for the [M+H]+ ion) [1]. This distinct mass shift is essential for its function as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS, allowing for unambiguous differentiation and correction for ionization suppression or enhancement in complex matrices like serum or plasma . Unlike a structural analog (e.g., norleucine), which may exhibit different extraction efficiency or chromatographic behavior, a deuterated isotopologue like the d3 compound co-elutes with the target analyte, ensuring it experiences identical matrix effects and instrument conditions throughout the analysis [2].

Quantitative LC-MS/MS Metabolomics Amino Acid Analysis

Isotopic Purity and Stability for Method Validation

The utility of rac-2-Aminobutyric Acid-d3 as a reliable internal standard is contingent upon its high isotopic purity, which is typically specified at ≥98% by suppliers . This high level of deuteration minimizes the presence of unlabeled (d0) or partially labeled (d1, d2) species that could contribute to the signal of the target analyte, thereby compromising the lower limit of quantification (LLOQ) and assay accuracy. In contrast, using a non-isotopic internal standard (e.g., a structural analog like α-aminoadipic acid) introduces a different chemical entity, which cannot guarantee identical recovery rates or matrix effect compensation [1]. Furthermore, the stability of the compound under recommended storage conditions (e.g., -20°C for powder, up to 3 years) is documented, ensuring consistent performance across long-term studies .

Analytical Method Validation Quality Control Pharmacokinetics

Non-Exchangeable Deuterium Labeling

The deuteration of rac-2-Aminobutyric Acid-d3 at the 4,4,4-positions (the terminal methyl group) places the stable isotope on non-exchangeable carbon-bound hydrogens [1]. This is a critical advantage over labeling at heteroatom positions (e.g., N- or O-linked deuterium), which are prone to rapid back-exchange with protic solvents (e.g., water, biological buffers) during sample preparation and analysis . This back-exchange, or 'deuterium scrambling,' would erode the +3 Da mass shift and invalidate quantitative results. For applications involving metabolic tracing, this stable labeling ensures the compound remains intact and trackable, providing more reliable data on pharmacokinetic and metabolic pathways compared to a compound with labile deuterium labels .

Deuterium Exchange Metabolic Tracing Drug Development

Applications of rac-2-Aminobutyric Acid-d3


Endogenous AABA Quantification for Clinical Biomarkers

This compound is used as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the absolute quantification of L-α-aminobutyric acid (AABA) in human serum or plasma. As demonstrated by Lyssikatos et al. (2023), accurate measurement of serum AABA levels, often expressed as a ratio with GABA, is crucial for investigating its role as a potential biomarker for physical performance, aging, and conditions like liver damage and depression [1]. The use of rac-2-Aminobutyric Acid-d3 is essential for correcting for matrix effects in these complex biological samples, ensuring the high precision and accuracy required for clinical research and biomarker validation.

Metabolic Pathway Tracing and Flux Analysis

As a deuterium-labeled tracer, this compound is employed in cell culture and animal models to investigate the metabolic fate of 2-aminobutyric acid. Research has shown that AABA plays a role in macrophage polarization and function, modulating inflammation by promoting oxidative phosphorylation and inhibiting glycolysis [2]. The non-labile, carbon-bound deuterium label on rac-2-Aminobutyric Acid-d3 ensures the tracer remains stable, allowing for precise tracking of its incorporation into downstream metabolites and providing quantitative insights into metabolic flux and pathway activity in immunology and metabolic disease research.

Pharmacokinetic and Drug Metabolism Studies

In the preclinical development of novel therapeutics, deuteration is a strategy to potentially alter the pharmacokinetic and metabolic profiles of drug candidates. rac-2-Aminobutyric Acid-d3 can serve as a quantitative tracer in these studies . For instance, it can be used in isotope dilution LC-MS assays to accurately measure the concentration of a non-deuterated AABA-derived drug or metabolite in biological matrices, while simultaneously being studied for its own PK properties, such as absorption rates and metabolic stability, which may be affected by the deuterium isotope effect .

Method Development and Validation for Amino Acid Profiling

This deuterated compound is a key reagent in the development and validation of targeted metabolomics methods for amino acid panels. Analytical chemists use rac-2-Aminobutyric Acid-d3 as a model internal standard to optimize LC separation, MS parameters, and sample preparation protocols for a broad range of underivatized aminobutyric acid isomers (e.g., GABA, BAIBA, AABA) [3]. Its use helps establish method robustness, linearity, and precision by providing a consistent, matrix-matched reference point that corrects for run-to-run variability, which is a fundamental requirement for both research and regulated bioanalytical environments.

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